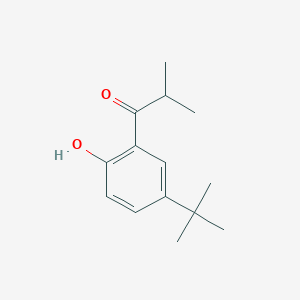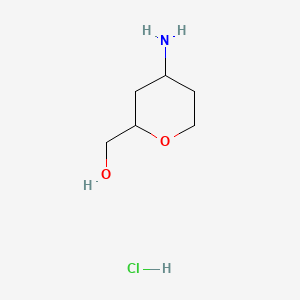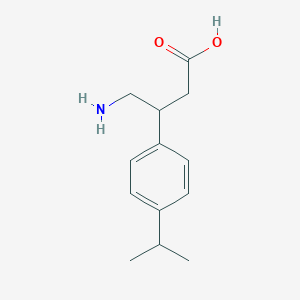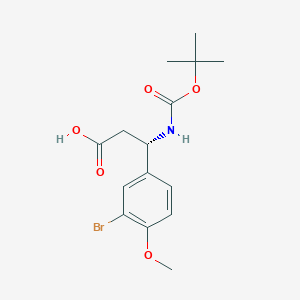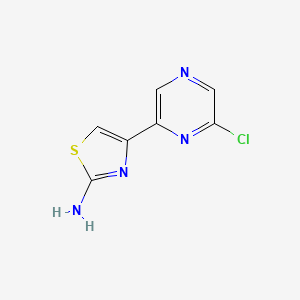
4-(6-Chloropyrazin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrazine ring, with a chlorine atom attached to the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine typically involves the reaction of 2-chloropyrazine with thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the chloropyrazine, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloropyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(6-Chloropyrazin-2-yl)thiazol-2-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- 2-Amino-6-chloropyrazine
- Thiazole derivatives with various substituents
Uniqueness
4-(6-Chloropyrazin-2-yl)thiazol-2-amine is unique due to its specific structural features, such as the presence of both a pyrazine and thiazole ring, and the chlorine atom on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H5ClN4S |
|---|---|
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
4-(6-chloropyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-6-2-10-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12) |
Clé InChI |
BXQDQYHFTXIVSS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)Cl)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




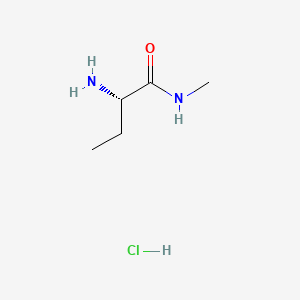


![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)


